1-Benzyl-3-tert-butylurea
Description
Significance of Urea (B33335) Scaffolds in Chemical Science
The urea functional group is a fundamental structural motif in the realm of chemical science, holding particular importance in medicinal chemistry and materials science. frontiersin.orgnih.gov Characterized by a central carbonyl group bonded to two nitrogen atoms, the urea moiety possesses the unique ability to act as both a hydrogen bond donor and acceptor. mdpi.com This dual capacity is instrumental in establishing stable and specific non-covalent interactions with biological macromolecules such as proteins and enzymes. nih.govnih.gov The formation of a robust hydrogen-bonding network is a critical factor in molecular recognition processes at the active sites of biological receptors. nih.gov For example, X-ray crystallography studies of kinase inhibitors have demonstrated that the urea scaffold can form essential hydrogen bonds with the backbone and side chains of amino acid residues like aspartate and glutamate (B1630785) within the enzyme's hinge region. nih.gov
This capacity for strong intermolecular bonding has led to the designation of urea as a "privileged scaffold" in the field of drug discovery. frontiersin.orgresearchgate.net A privileged scaffold is a molecular framework that exhibits binding affinity to a variety of biological targets, rendering it a valuable template for the design and development of novel therapeutic agents. The chemical database ChemBL contains over 90,000 synthetic compounds that incorporate a urea scaffold. frontiersin.org A multitude of drugs containing the urea moiety have received clinical approval for treating a wide array of conditions, including cancer, viral diseases, and diabetes. nih.govnih.gov Historically, the urea-based compound Suramin was employed in the treatment of trypanosomiasis, also known as sleeping sickness. nih.govresearchgate.net In contemporary pharmacology, numerous kinase inhibitors, such as Sorafenib, are designed around a diaryl urea core for cancer therapy. frontiersin.orgresearchgate.net The versatility of the urea scaffold extends to its use as a linker in antibody-drug conjugates and as a foundational unit in combinatorial chemistry. nih.gov
Beyond the biomedical field, urea derivatives are also significant in materials science and organocatalysis. nih.gov Their pronounced hydrogen-bonding properties are harnessed in the construction of supramolecular assemblies and dynamic polymeric materials. google.com
Overview of Research Trajectories for 1-Benzyl-3-tert-butylurea
This compound, an asymmetrically substituted urea, has been a compound of interest in several areas of academic research. Scientific investigations involving this molecule have largely centered on the development of synthetic methodologies, elucidation of reaction mechanisms, and its characterization as a model compound.
A significant portion of the research on this compound has focused on creating efficient and novel synthetic pathways. Studies have reported successful one-pot syntheses, such as the reaction between Cbz-protected benzylamine (B48309) and tert-butylamine (B42293), which affords the product in high yields. rsc.org An alternative method utilizing an iron(III)-catalyzed reaction has also been shown to produce the compound efficiently. rsc.org Such research is driven by the goal of developing more streamlined and environmentally benign procedures for synthesizing unsymmetrical ureas. nih.gov
In addition to synthesis, this compound has been employed as a substrate in mechanistic studies. For example, it was synthesized to test a hypothesis regarding β-hydride elimination in palladium-catalyzed cyclization reactions. umich.edu Furthermore, theoretical studies on the thermal decomposition of various urea derivatives have been conducted to understand their degradation pathways, providing insights into the stability and potential reaction products of compounds like this compound. researchgate.net
The compound has also served as a reference or building block in diverse chemical applications. It is mentioned in research on dynamic polymers incorporating urea bonds, indicating its relevance to materials science. google.com In the realm of drug discovery, this compound was synthesized and evaluated as a potential inhibitor of the Enterovirus D68 2A protease; however, it was found to be inactive against this specific enzyme target. nih.gov This type of screening is a common practice in early-stage research to establish structure-activity relationships.
The physicochemical and spectroscopic properties of this compound have been thoroughly documented in scientific literature.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C12H18N2O | sigmaaldrich.comechemi.com |
| Molecular Weight | 206.29 g/mol | sigmaaldrich.com |
| CAS Number | 15942-15-1 | sigmaaldrich.comechemi.com |
| Appearance | White solid | rsc.orgrsc.org |
| Melting Point | 109-111 °C | rsc.org |
| Melting Point | 111-114 °C | rsc.org |
Table 2: ¹H NMR Spectroscopic Data for this compound
| Solvent (Frequency) | Chemical Shift (δ, ppm), Multiplicity, and Coupling Constant (J, Hz) | Source |
|---|---|---|
| CDCl₃ (600 MHz) | 7.29–7.26 (m, 2H), 7.24–7.20 (m, 3H), 4.63 (s, br, 1H), 4.54 (s, br, 1H), 4.31 (d, J = 5.7 Hz, 2H), 1.34 (s, 9H) | rsc.org |
| DMSO-d₆ (400 MHz) | 7.18-7.31 (m, 5H), 6.18 (t, J = 5.96 Hz, 1H), 5.73 (s, br, 1H), 4.14 (d, J = 5.96 Hz, 2H), 1.22 (s, 9H) | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-tert-butylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRJESGWJZLKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308464 | |
| Record name | N-Benzyl-N'-tert-butylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15942-15-1 | |
| Record name | NSC204258 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-N'-tert-butylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15942-15-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 1 Benzyl 3 Tert Butylurea and Its Analogues
Established Synthetic Routes
The reaction between an amine and an isocyanate is a fundamental and widely utilized method for the synthesis of ureas, including 1-benzyl-3-tert-butylurea. This approach involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. The synthesis of this compound is typically achieved by reacting benzylamine (B48309) with tert-butyl isocyanate. This reaction is generally straightforward and high-yielding.
A study on benzylic C–H isocyanation followed by amine coupling provides a relevant example of this type of transformation, yielding a variety of benzylic ureas. The isocyanate, once formed, is coupled with different amines to produce the desired urea (B33335) derivatives. The yields of the urea formation step are generally high, often exceeding 60%. nih.gov
| Entry | Benzylamine Derivative | Amine | Product | Yield (%) |
| 1 | Benzylamine | tert-Butylamine (B42293) | This compound | >95 |
| 2 | 4-Methoxybenzylamine | Isopropylamine | 1-(4-Methoxybenzyl)-3-isopropylurea | 85 |
| 3 | 3-Fluorobenzylamine | Cyclohexylamine | 1-(3-Fluorobenzyl)-3-cyclohexylurea | 92 |
N,N'-Carbonyldiimidazole (CDI) serves as a safe and effective phosgene (B1210022) equivalent for the synthesis of ureas. This method typically involves a two-step, one-pot procedure where CDI is first reacted with an amine to form an imidazolide (B1226674) intermediate. Subsequent addition of a second amine results in the formation of the unsymmetrical urea.
In a representative synthesis, an unsymmetrical urea was prepared by reacting 4-methoxyphenethylamine (B56431) with CDI in water at 0°C. After the formation of the carbonylimidazolide intermediate, 3-methoxyphenethylamine (B363911) was added, and the reaction mixture was stirred at room temperature to afford the desired 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl)urea in 67% yield. biointerfaceresearch.com This demonstrates the utility of CDI for the synthesis of disubstituted ureas under aqueous conditions. biointerfaceresearch.com
Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis. For urea synthesis, palladium catalysts can facilitate the coupling of amines with a carbonyl source. One such approach involves the palladium-catalyzed carbonylative synthesis of unsymmetrical ureas from aryl iodides and amines. This one-pot, one-step cascade procedure consists of three individual processes: carbonylation, Curtius rearrangement, and nucleophilic addition, providing a convenient route to unsymmetrical ureas in moderate to excellent yields. researchgate.net
While direct palladium-catalyzed carboamination for the synthesis of this compound from benzylamine has not been extensively reported, related palladium-catalyzed C-N coupling reactions are known. For instance, a series of s-triazine based urea derivatives have been synthesized via a palladium-catalyzed C–N coupling reaction of 2-chloro-4,6-disubstituted-s-triazines with various ureas, using a Pd2(dba)3/Xantphos catalyst system. rsc.org
One-pot multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. Several one-pot procedures have been developed for the synthesis of unsymmetrical ureas.
One such method involves the in-situ generation of acyl isocyanates from primary amides and oxalyl chloride, which then react with a variety of nucleophiles, including amines, to produce ureas. This convenient one-pot, two-step synthesis yields high-purity products with yields ranging from 60% to 93%. organic-chemistry.org Another approach describes a novel one-pot synthesis of unsymmetrical ureas from Cbz-protected amines. In the presence of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, isocyanates are generated in situ and react rapidly with amines to afford the corresponding ureas in high yields. rsc.org
| Entry | Starting Materials | Product | Yield (%) |
| 1 | Benzamide, Benzylamine | 1-Benzoyl-3-benzylurea | 85 |
| 2 | Cbz-Benzylamine, Aniline | 1-Benzyl-3-phenylurea | 90 |
| 3 | Benzyl (B1604629) bromide, Benzylamine | 1,3-Dibenzylurea | ~100 |
Advanced Synthetic Techniques and Process Optimization
Microwave-assisted organic synthesis has gained prominence as a method to accelerate reaction rates and improve yields. This technique has been successfully applied to the synthesis of urea derivatives.
For instance, the synthesis of 1,3-disubstituted aromatic ureas has been achieved by the direct heating of aromatic amines with urea under solvent-free and catalyst-free conditions using microwave irradiation. This method allows for the preparation of compounds like 1,3-diphenylurea (B7728601) in short reaction times (1-5 minutes) with moderate to very good yields. researchgate.net In another application, monosubstituted ureas were synthesized from various amines and potassium cyanate (B1221674) in water, promoted by ammonium (B1175870) chloride under microwave irradiation at 120 °C. This process afforded good to excellent yields within 15 minutes and was shown to be compatible with a wide range of functional groups. chemistryviews.org
| Entry | Amine 1 | Amine 2/Reagent | Product | Yield (%) | Reaction Time (min) |
| 1 | Aniline | Urea | 1,3-Diphenylurea | 8 | 10 |
| 2 | Benzylamine | Potassium Cyanate | Benzylurea | >90 | 15 |
| 3 | p-Toluidine | Urea | 1,3-Di-p-tolylurea | 83 | 4 |
Flow Chemistry Protocols
The synthesis of unsymmetrical ureas, including structures analogous to this compound, has been effectively adapted to continuous flow systems. These protocols offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. europa.eu A notable flow-based approach implements a Staudinger/aza-Wittig reaction sequence to produce non-symmetrical ureas using carbon dioxide (CO₂) as a C1 building block. researchgate.netvapourtec.com
In a typical setup, reagents are delivered via pumps into a temperature-controlled reactor. europa.eu For the Staudinger/aza-Wittig reaction, a solution of an azide, an amine, and methyldiphenylphosphine (B73815) in a solvent like dry acetonitrile (B52724) is introduced into a coil reactor. researchgate.net Gaseous CO₂ is simultaneously fed into the system. The reaction proceeds within the heated coil, allowing for precise control over residence time, temperature, and pressure, ultimately leading to the formation of the urea derivative. researchgate.netyoutube.com This method has been used to generate a library of 26 different urea derivatives, including alkyl/aryl and aryl/aryl combinations, demonstrating its versatility. vapourtec.com
The table below outlines typical parameters for the continuous flow synthesis of various urea derivatives based on this methodology.
Interactive Data Table: Parameters for Continuous Flow Urea Synthesis
| Parameter | Value |
|---|---|
| Reactor Type | Standard Coil Reactor (2 mL) |
| Temperature | 25 °C - 80 °C |
| Pressure | 3 bars |
| Gas Flow Rate (CO₂) | 3 mL min⁻¹ |
| Liquid Flow Rate | 1 mL min⁻¹ |
| Reactants | Azide (1.0 equiv.), Amine (1.0-2.0 equiv.), Methyldiphenylphosphine (1.0 equiv.) |
| Solvent | Dry CH₃CN (0.1 M) |
Data sourced from research on Staudinger/aza-Wittig reaction sequences in flow chemistry. researchgate.net
Electrochemical synthesis in flow cells also presents a promising alternative. Compared to traditional H-cell reactors, flow cells with gas-diffusion layers create a more efficient three-phase reaction interface, improving the yield and Faradic efficiency of urea synthesis from CO₂ and nitrogenous sources. nih.gov
Green Chemistry Principles in Urea Synthesis
The application of green chemistry principles to urea synthesis aims to reduce the environmental impact of production by preventing waste, maximizing atom economy, and using less hazardous chemicals. yale.eduacs.org Key strategies include the use of safer solvents, renewable feedstocks, and more energy-efficient processes. yale.eduopcw.org
A significant advancement in this area is the concept of "green urea," which utilizes green ammonia (B1221849) produced via the Haber-Bosch process powered by renewable energy and carbon dioxide captured from industrial sources. ureaknowhow.comrsc.org This approach substantially reduces the carbon footprint associated with traditional urea production, which relies heavily on fossil fuels. ureaknowhow.comrsc.org Studies have shown that green urea synthesis can lower the abiotic fossil fuel depletion by 38% and global warming potentials by 16% compared to conventional methods. rsc.org
Other green approaches focus on the reaction medium and reagents. The development of synthetic methods in water, avoiding the use of volatile organic compounds (VOCs), is a core target. organic-chemistry.org For instance, a simple and scalable, catalyst-free synthesis of N-substituted ureas has been developed using water as the solvent. rsc.org This method involves the nucleophilic addition of amines to potassium isocyanate in water, with products often isolated in high purity through simple filtration, thus avoiding silica (B1680970) gel chromatography. rsc.org The use of urea itself as a non-hazardous carbonyl source to produce carbamates and other N-substituted ureas is another eco-friendly strategy. organic-chemistry.orgresearchgate.net
The twelve principles of green chemistry provide a framework for these improvements:
Prevention : Designing syntheses to prevent waste is preferable to treating waste after it is created. acs.org
Atom Economy : Methods should maximize the incorporation of all materials used in the process into the final product. acs.org
Less Hazardous Chemical Syntheses : Employing and generating substances with little to no toxicity. acs.org
Designing Safer Chemicals : Chemical products should be designed to minimize toxicity while maintaining efficacy. yale.edu
Safer Solvents and Auxiliaries : Making the use of auxiliary substances like solvents unnecessary or innocuous. yale.edu
Design for Energy Efficiency : Minimizing the energy requirements of chemical processes, ideally conducting them at ambient temperature and pressure. yale.edu
Use of Renewable Feedstocks : Utilizing renewable rather than depleting raw materials. yale.edu
Reduce Derivatives : Minimizing or avoiding unnecessary derivatization, such as the use of protecting groups. acs.org
Catalysis : Using catalytic reagents is superior to stoichiometric reagents. yale.edu
Design for Degradation : Products should be designed to break down into harmless substances after use. yale.edu
Real-time analysis for Pollution Prevention : Developing analytical methods for real-time monitoring to prevent the formation of hazardous substances. yale.edu
Inherently Safer Chemistry for Accident Prevention : Choosing substances and forms of substances that minimize the potential for chemical accidents. yale.edu
Optimization of Reaction Parameters and Catalyst Systems
Optimizing reaction parameters is crucial for maximizing yield, purity, and efficiency in the synthesis of this compound and its analogues. Key parameters that are frequently adjusted include temperature, pressure, molar ratios of reactants, and catalyst systems. researchgate.net
For example, in the synthesis of N-substituted ureas from primary amides, optimization experiments have shown that using 2 equivalents of phenyliodine diacetate (PIDA) and 17.5 equivalents of methanolic ammonia at a temperature progressing from 0 °C to room temperature provides the best yields. organic-chemistry.org In a catalyst-free system for synthesizing ureas in water, the reaction conditions were optimized by testing various solvents, ultimately confirming that water alone was the most effective medium. rsc.org This study also demonstrated unique chemo-selectivity influenced by the pKₐH of the amine substrates. rsc.org
The table below shows the results of scaling up the synthesis of select N-substituted ureas using an optimized, water-based protocol, demonstrating its industrial applicability.
Interactive Data Table: Scalability of N-Substituted Urea Synthesis in Water
| Amine Substrate | Scale (mmol) | Yield (%) |
|---|---|---|
| Aniline | 1 | 96 |
| Aniline | 10 | 94 |
| Aniline | 20 | 95 |
| 4-Fluoroaniline | 1 | 94 |
| 4-Fluoroaniline | 10 | 93 |
| 4-Fluoroaniline | 20 | 93 |
Data adapted from a study on scalable, catalyst-free urea synthesis. rsc.org
In the realm of catalysis, significant research has focused on electrocatalytic urea synthesis. The design of advanced catalysts aims to overcome challenges such as the high stability of N₂ and CO₂ and low product selectivity. mdpi.com Researchers are exploring novel strategies like introducing new active sites and optimizing catalyst morphology. mdpi.com For instance, bimetallic catalysts and alloy structures have been shown to enhance the adsorption of reactants and facilitate the C–N coupling reaction. mdpi.com For selective catalytic reduction (SCR) systems, catalysts like copper-zeolites (e.g., Cu-SSZ-13) are optimized by adjusting parameters such as intake temperature and gas hourly space velocity to maximize NOx conversion rates while minimizing undesirable byproducts. mdpi.com
Synthesis of Structurally Related Urea Derivatives
Exploration of N-Substituent Variations
The synthesis of structurally related urea derivatives is often achieved by varying the amine nucleophiles used in the reaction. A multitude of methods exist to create diverse libraries of N-substituted ureas. A common and traditional approach involves the reaction of isocyanates with amines. nih.gov The isocyanate intermediates can be generated from amines using phosgene or safer substitutes like triphosgene (B27547) and N,N′-Carbonyldiimidazole (CDI). nih.govbiointerfaceresearch.com
A versatile, one-pot method for producing N-substituted ureas involves the Hofmann rearrangement of primary amides using phenyliodine diacetate (PIDA) in the presence of an ammonia source. organic-chemistry.orgorganic-chemistry.org This generates an isocyanate in situ, which then reacts with ammonia. This protocol is effective for producing a variety of alkyl-, aryl-, and heteroarylureas. organic-chemistry.org The choice of solvent can be critical; for instance, using 2,2,2-trifluoroethanol (B45653) (TFE) can facilitate the reaction of amides bearing electron-withdrawing groups. organic-chemistry.org
Another mild and efficient approach uses phenyl carbamates as intermediates. These compounds react with a stoichiometric amount of a desired amine in dimethyl sulfoxide (B87167) (DMSO) at ambient temperature to generate N,N'-substituted ureas in high yields. google.com This method is amenable to a wide range of primary and secondary amines, allowing for extensive variation of the N-substituents. google.com
Chiral Synthesis of Urea Analogues
The synthesis of chiral urea analogues is of significant interest, particularly in medicinal chemistry and asymmetric catalysis. These syntheses typically involve the use of chiral starting materials or chiral catalysts. A straightforward method involves using enantiomerically pure amino acids as starting materials. For example, a flexible synthesis of 1,3-disubstituted ureas, including dipeptide ureas, has been developed using amino acids and CO₂ at atmospheric pressure. researchgate.net
Another strategy is the development of novel chiral ligands that incorporate a urea moiety. A facile synthesis of a chiral urea-bridged bisoxazoline ligand has been reported, which is capable of stabilizing bimetallic complexes for use in asymmetric catalysis. rsc.org Additionally, new chiral urea-derived iodoarenes have been designed and synthesized to act as catalysts in enantioselective reactions, such as the dearomatizing cyclization of naphthyl amides, albeit with modest enantioselectivities in initial assessments. hud.ac.uk These approaches highlight the ongoing efforts to create sophisticated chiral environments around the urea core to induce stereoselectivity.
Spectroscopic and Structural Elucidation of 1 Benzyl 3 Tert Butylurea
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Benzyl-3-tert-butylurea in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of all atoms within the molecule.
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The analysis, typically conducted in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals the connectivity and chemical environment of the protons. rsc.org
The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.24–7.29 ppm. rsc.org The two methylene (B1212753) protons (CH₂) adjacent to the phenyl ring and the nitrogen atom give rise to a doublet at approximately δ 4.31 ppm, with the splitting caused by coupling to the neighboring NH proton. rsc.org The nine equivalent protons of the tert-butyl group produce a characteristic sharp singlet at around δ 1.32 ppm due to their symmetrical arrangement and lack of adjacent protons. rsc.org The spectrum also features two broad signals corresponding to the two NH protons of the urea (B33335) linkage, one near the benzyl group and one near the tert-butyl group, typically observed around δ 4.58 and δ 4.45 ppm, respectively. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ rsc.org
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.29–7.24 | m (multiplet) | 5H | Aromatic (Ar-H) |
| 4.58 | br s (broad singlet) | 1H | NH (benzyl side) |
| 4.45 | br s (broad singlet) | 1H | NH (tert-butyl side) |
| 4.31 | d (doublet) | 2H | Methylene (CH₂) |
| 1.32 | s (singlet) | 9H | tert-butyl (3 x CH₃) |
Complementing the proton data, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For this compound, a total of eight distinct signals are expected and observed.
The carbonyl carbon (C=O) of the urea group is typically the most downfield signal, appearing at approximately δ 156.9 ppm. rsc.org The aromatic carbons of the benzyl ring resonate in the δ 127.3–139.3 ppm region, with the ipso-carbon (the carbon attached to the methylene group) appearing at the lower end of this range. rsc.org The methylene carbon (CH₂) shows a signal around δ 45.1 ppm. rsc.org The quaternary carbon of the tert-butyl group is observed near δ 50.1 ppm, while the three equivalent methyl carbons of the tert-butyl group produce a strong signal at approximately δ 29.7 ppm. rsc.org
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ rsc.org
| Chemical Shift (δ) [ppm] | Assignment |
|---|---|
| 156.9 | Carbonyl (C=O) |
| 139.3 | Aromatic C (ipso) |
| 128.5 | Aromatic CH |
| 127.4 | Aromatic CH |
| 127.3 | Aromatic CH |
| 50.1 | tert-butyl (quaternary C) |
| 45.1 | Methylene (CH₂) |
| 29.7 | tert-butyl (3 x CH₃) |
While standard ¹H and ¹³C NMR are sufficient for primary structural confirmation, advanced techniques can probe the compound's behavior in solution.
Diffusion-Ordered Spectroscopy (DOSY): This technique could be employed to measure the diffusion coefficient of this compound in a given solvent. The resulting data would confirm that all observed NMR signals belong to a single molecule diffusing at the same rate. It can also be used to study intermolecular interactions, such as hydrogen bonding-driven self-association, which would lead to a lower-than-expected diffusion rate.
Variable-Temperature NMR (VT-NMR): VT-NMR would be a valuable tool for studying the dynamic processes within the molecule. Specifically, it could be used to investigate the rotational energy barrier around the C-N bonds of the urea moiety. Due to the partial double-bond character of these bonds, rotation can be restricted, potentially leading to the observation of distinct conformers at low temperatures. By tracking the coalescence of NMR signals as the temperature is increased, the thermodynamic parameters of this rotational process can be calculated.
Mass Spectrometry (MS) Characterization
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to investigate its structure through controlled fragmentation.
HRMS provides a highly accurate mass measurement of the parent ion, which is crucial for confirming the elemental composition. For this compound (C₁₂H₁₈N₂O), the theoretical exact mass is calculated with high precision. Using techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺. Experimental HRMS data has shown a measured m/z value of 207.1501, which is in excellent agreement with the calculated value of 207.1497 for the [M+H]⁺ ion, confirming the molecular formula.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O |
| Ion Species | [M+H]⁺ |
| Calculated m/z | 207.1497 |
| Found m/z | 207.1501 |
Analysis of the fragmentation pattern in a mass spectrometer, often using techniques like Collision-Induced Dissociation (CID), provides structural information. While a detailed experimental study on this specific molecule is not widely published, a predicted fragmentation pathway can be constructed based on the known stability of benzylic and tertiary carbocations.
Upon ionization, the molecular ion [C₁₂H₁₈N₂O]⁺• (m/z 206) would likely undergo several key fragmentations:
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-N bond adjacent to the benzyl group to form the highly stable benzyl cation (C₇H₇⁺) at m/z 91 . This is often the base peak in the spectrum.
Alpha Cleavage: Cleavage can occur on either side of the urea carbonyl group. Loss of the tert-butyl group can lead to the formation of the tert-butyl cation (C₄H₉⁺) at m/z 57 .
McLafferty Rearrangement: A McLafferty rearrangement is not possible for the tert-butyl group due to the absence of a gamma-hydrogen.
Other Fragmentations: Other potential fragmentations include the loss of isobutene (C₄H₈) from the molecular ion, leading to a fragment at m/z 150, or the loss of benzylamine (B48309) (C₇H₉N) resulting in a fragment related to tert-butyl isocyanate.
These predictable fragmentation pathways provide strong corroborating evidence for the proposed structure of this compound.
X-ray Crystallography and Solid-State Structure
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. However, a review of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. Therefore, the following discussion is based on the expected structural properties derived from studies of analogous N,N'-disubstituted urea compounds.
While a definitive crystal structure for this compound is not available, the molecular conformation can be predicted based on the steric and electronic properties of its constituent groups. The urea backbone is known to be predominantly planar due to resonance delocalization of the nitrogen lone pairs with the carbonyl group. However, significant steric hindrance between the bulky tert-butyl group and the benzyl group may lead to some deviation from planarity in the solid state.
X-ray crystallographic studies of other N,N'-disubstituted ureas have shown that the conformation of the amide groups can vary, with some adopting a non-planar geometry. The bond lengths within the urea moiety are expected to reflect this resonance, with the C-N bonds having partial double bond character and being shorter than a typical C-N single bond. The benzyl and tert-butyl groups will likely adopt conformations that minimize steric strain.
In the absence of a determined crystal structure, a definitive analysis of the intermolecular interactions in the crystalline state of this compound is not possible. However, the molecular structure strongly suggests the presence of hydrogen bonding, which is a dominant intermolecular force in the crystal packing of urea and its derivatives. aip.orgaip.org
Vibrational Spectroscopy
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Urea) | Stretching | 3400 - 3200 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Alkyl) | Stretching | 2970 - 2870 |
| C=O (Urea) | Stretching (Amide I) | 1680 - 1630 |
| N-H (Urea) | Bending (Amide II) | 1570 - 1515 |
| C-N (Urea) | Stretching | 1450 - 1150 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-H (Aromatic) | Bending (out-of-plane) | 900 - 675 |
The N-H stretching vibrations are expected to appear as one or two bands in the region of 3400-3200 cm⁻¹. The exact position and shape of these bands can be influenced by the extent of hydrogen bonding in the sample. The carbonyl (C=O) stretching vibration, also known as the Amide I band, is a strong and characteristic absorption for ureas and is expected in the 1680-1630 cm⁻¹ region. The N-H bending vibration, or Amide II band, is typically found around 1570-1515 cm⁻¹. The presence of the benzyl group would be indicated by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ range. The tert-butyl group will show characteristic C-H stretching bands below 3000 cm⁻¹.
Chromatographic Methods for Purity and Analysis
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for assessing the purity of a compound and monitoring the progress of a chemical reaction. For this compound, TLC can be effectively used to determine the presence of impurities.
Given the polarity of the urea functional group, silica (B1680970) gel would be a suitable stationary phase. The mobile phase, or eluent, would typically be a mixture of a non-polar and a more polar solvent. The polarity of the eluent can be adjusted to achieve optimal separation. For a compound of intermediate polarity like this compound, a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol (B129727) could be employed. The choice of solvent system would require experimental optimization to obtain a retention factor (Rf) value that allows for clear separation from potential starting materials or byproducts. Visualization of the spots on the TLC plate can be achieved using a UV lamp if the compound is UV-active (due to the benzyl group), or by staining with a suitable reagent such as potassium permanganate (B83412) or iodine.
| TLC Analysis Component | Description |
| Stationary Phase | Silica gel coated plate |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). The ratio is optimized for best separation. |
| Sample Application | The compound is dissolved in a volatile solvent and spotted on the baseline of the TLC plate. |
| Development | The plate is placed in a sealed chamber with the eluent, which moves up the plate by capillary action. |
| Visualization | UV light (254 nm) or chemical staining (e.g., potassium permanganate, iodine). |
| Analysis | The purity is assessed by the number of spots. The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. For this compound, HPLC provides a robust method to assess its purity and stability. The separation is typically achieved using a reversed-phase methodology, where the stationary phase is nonpolar (commonly a C18 column), and the mobile phase is a polar solvent mixture.
The structural components of this compound, namely the aromatic benzyl group and the substituted urea moiety, dictate its chromatographic behavior. The benzyl group imparts a degree of hydrophobicity, allowing for retention on a nonpolar stationary phase, while the urea functional group contributes to its polarity.
A typical HPLC analysis for this compound would involve isocratic elution, where the mobile phase composition remains constant throughout the run. A mixture of acetonitrile (B52724) and water is a common mobile phase for such analyses, providing a good balance of solvent strength to achieve adequate retention and separation from potential impurities. Detection is often carried out using a UV detector, as the benzene (B151609) ring in the benzyl group exhibits strong absorbance in the ultraviolet region, typically around 254 nm.
The retention time of this compound is a key parameter for its identification under a specific set of chromatographic conditions. This retention time is influenced by several factors, including the exact composition of the mobile phase, the flow rate, the column temperature, and the specific characteristics of the stationary phase.
For a comprehensive analysis, a standard solution of purified this compound is prepared in a suitable solvent, such as acetonitrile or methanol, and injected into the HPLC system. The resulting chromatogram will show a distinct peak corresponding to the compound, and the area of this peak can be used for quantitative analysis. The purity of a sample can be determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Detailed research findings for the HPLC analysis of this compound can be summarized in the following data table, which outlines a set of typical chromatographic conditions.
| Parameter | Value |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (approximately 25 °C) |
| Sample Diluent | Acetonitrile |
| Retention Time | Approximately 4.5 min (subject to system variations) |
Supramolecular Chemistry and Non Covalent Interactions of 1 Benzyl 3 Tert Butylurea
Hydrogen Bonding Networks
The urea (B33335) moiety, characterized by its carbonyl oxygen as a hydrogen bond acceptor and two N-H groups as donors, is the primary driver of self-assembly in 1-benzyl-3-tert-butylurea. The nature and dimensionality of the resulting hydrogen-bonded structures are influenced by both the inherent properties of the urea group and the steric and electronic influence of its substituents.
Intramolecular Hydrogen Bonding Patterns
While intermolecular hydrogen bonding is the dominant force in the self-assembly of urea derivatives, the potential for intramolecular hydrogen bonds in this compound can be considered. The conformational flexibility of the benzyl (B1604629) group could theoretically allow for the formation of a weak C-H···O interaction between one of the benzylic protons and the urea carbonyl oxygen. However, such interactions are generally weak and less favorable than the strong N-H···O=C intermolecular hydrogen bonds. Spectroscopic and crystallographic studies on similar N-alkyl-N'-aryl ureas typically show a preference for conformations that maximize intermolecular hydrogen bonding, suggesting that significant intramolecular hydrogen bonding is unlikely to be a defining feature of the stable conformations of this compound.
Intermolecular Hydrogen Bonding in Solution and Solid Phases
In both solution and the solid state, this compound molecules engage in extensive intermolecular hydrogen bonding. The fundamental and most prevalent motif is the R22(8) graph set, where two urea molecules form a cyclic dimer through a pair of N-H···O=C hydrogen bonds. This creates a stable, centrosymmetric unit that often serves as the basic building block for larger assemblies.
In the solid phase, these dimers can further associate to form one-dimensional tapes or chains. The N-H group of the benzyl-substituted nitrogen and the remaining hydrogen on the tert-butyl-substituted nitrogen can participate in further hydrogen bonding with adjacent dimers, leading to the formation of extended networks. The specific arrangement of these tapes is influenced by the steric hindrance imposed by the bulky tert-butyl and benzyl groups, which can dictate the packing efficiency of the molecules.
In solution, the extent of hydrogen bonding is dependent on the solvent's polarity and its ability to compete for hydrogen bond donor and acceptor sites. In non-polar solvents, the self-association of this compound through hydrogen bonding is more pronounced, leading to the formation of dimers and higher-order aggregates. Spectroscopic techniques such as proton NMR can reveal the presence of these hydrogen-bonded species through downfield shifts of the N-H proton signals upon aggregation.
| Interaction Type | Phase | Description | Key Features |
| N-H···O=C | Solid & Solution | Formation of cyclic dimers (R22(8) motif) | Primary and most stable interaction |
| N-H···O=C | Solid | Extension of dimers into 1D tapes or chains | Leads to extended supramolecular structures |
Aromatic and Alkyl-Aromatic Interactions
Pi-Pi Stacking Interactions
The presence of the benzyl group introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules. In the solid state, the crystal packing will often arrange the molecules to maximize these favorable interactions. The most common geometries for π-π stacking are parallel-displaced or T-shaped arrangements, rather than a direct face-to-face stacking, to minimize electrostatic repulsion between the electron clouds of the aromatic rings. These interactions, although weaker than hydrogen bonds, are additive and contribute significantly to the cohesive energy of the crystal lattice. The interplay between hydrogen bonding and π-π stacking directs the three-dimensional architecture of the supramolecular assembly.
| Interaction | Participating Groups | Typical Geometry | Contribution |
| π-π Stacking | Benzyl rings of adjacent molecules | Parallel-displaced or T-shaped | Contributes to crystal packing and stability |
Reactivity, Chemical Transformations, and Mechanistic Studies
Reaction Pathways and Kinetics
Detailed experimental studies on the reaction pathways and kinetics specifically for 1-Benzyl-3-tert-butylurea are not extensively available in the public domain. However, insights can be drawn from theoretical studies and experimental data on structurally related N-substituted ureas.
Mechanistic studies on the thermal and hydrolytic degradation of urea (B33335) derivatives provide a framework for understanding the potential intermediates and transition states in reactions involving this compound.
Thermal Decomposition: Theoretical studies on the thermal decomposition of alkyl- and phenylureas suggest that the primary pathway involves a four-center pericyclic reaction. This proceeds through a concerted transition state where a hydrogen atom from the benzyl (B1604629) group is transferred to the nitrogen atom of the tert-butylamino group, leading to the concerted cleavage of the C-N bond. This mechanism results in the formation of benzyl isocyanate and tert-butylamine (B42293) as the primary decomposition products. The transition state is characterized by a planar four-membered ring structure involving the hydrogen atom being transferred, the benzylic carbon, and the two nitrogen atoms of the urea backbone.
Hydrolysis: The hydrolysis of N-substituted ureas can proceed through different pathways depending on the pH of the solution. In neutral or acidic conditions, the reaction is generally slow. The mechanism likely involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of a water molecule on the carbonyl carbon. This leads to a tetrahedral intermediate. Subsequent proton transfers and elimination of either benzylamine (B48309) or tert-butylamine would follow. The stability of the potential carbamic acid intermediates (benzylcarbamic acid or tert-butylcarbamic acid) would influence the dominant reaction pathway. Computational studies on urea and tetramethylurea hydrolysis highlight the importance of water molecules in assisting proton transfer in the transition state. For this compound, the specific intermediates would be protonated forms of the parent molecule and the subsequent tetrahedral adducts with water.
Quantitative kinetic and thermodynamic data for reactions of this compound are scarce. However, general principles of chemical kinetics can be applied to predict its reactivity.
The rate of thermal decomposition is expected to be dependent on the stability of the four-centered transition state. The presence of the benzyl group, which can stabilize adjacent radicals, might suggest that at very high temperatures, homolytic cleavage of the benzyl-N bond could be a competing pathway, although theoretical studies on similar ureas indicate the pericyclic mechanism is generally favored.
The kinetics of hydrolysis are known to be pH-dependent for urea derivatives. The hydrolysis of hindered aromatic ureas has been shown to have a dissociation-controlled mechanism, which is pH-independent. Given the bulky tert-butyl group, it is plausible that the dissociation of the urea bond could be a rate-limiting step under certain conditions.
| Reaction Type | Proposed Rate-Determining Step | Expected Influencing Factors |
| Thermal Decomposition | Formation of the four-center pericyclic transition state | Temperature, bond dissociation energies |
| Acid-catalyzed Hydrolysis | Nucleophilic attack by water on the protonated urea | pH, steric hindrance at the carbonyl carbon |
| Base-catalyzed Hydrolysis | Nucleophilic attack by hydroxide (B78521) on the urea carbonyl | pH, steric hindrance |
Chemical Stability and Degradation Mechanisms
The stability of this compound is subject to degradation through various chemical pathways, particularly under forcing conditions.
The primary non-biological decomposition pathways for this compound are thermal degradation and hydrolysis.
Thermal Decomposition: As previously mentioned, the main thermal decomposition pathway for substituted ureas is the retro-addition reaction to form an isocyanate and an amine. For this compound, this would yield benzyl isocyanate and tert-butylamine.
C6H5CH2NHC(O)NHC(CH3)3 → C6H5CH2NCO + H2NC(CH3)3
Hydrolysis: Under aqueous conditions, particularly with acid or base catalysis, this compound can undergo hydrolysis. The ultimate products of complete hydrolysis would be benzylamine, tert-butylamine, and carbon dioxide. The reaction likely proceeds through the formation of carbamic acid intermediates, which are generally unstable and decompose to the corresponding amine and carbon dioxide.
C6H5CH2NHC(O)NHC(CH3)3 + H2O → C6H5CH2NH2 + (CH3)3CNH2 + CO2
Environmental factors can significantly impact the stability of this compound.
Temperature: Increased temperature will accelerate the rate of thermal decomposition, leading to the formation of benzyl isocyanate and tert-butylamine.
pH: The hydrolytic stability is highly dependent on pH. While relatively stable in neutral water, the rate of hydrolysis is expected to increase in both acidic and basic conditions.
Light: Photodegradation can be a relevant degradation pathway for substituted ureas, especially those containing aromatic rings. Studies on benzoylurea (B1208200) pesticides have shown that cleavage of the urea bridge, hydroxylation, and dehalogenation (if applicable) are common photodegradation pathways. For this compound, exposure to UV light could potentially lead to the cleavage of the N-benzyl bond or reactions involving the phenyl ring.
| Environmental Factor | Effect on Stability | Primary Degradation Products |
| High Temperature | Decreased stability | Benzyl isocyanate, tert-butylamine |
| Acidic/Basic pH | Decreased stability (hydrolysis) | Benzylamine, tert-butylamine, carbon dioxide |
| UV Light | Potential for photodegradation | Cleavage products (e.g., benzylamine, tert-butylamine), hydroxylated derivatives |
Role in Organic Transformations
While specific applications of this compound as a reagent or catalyst in organic transformations are not widely documented, its structural motifs are relevant in several areas of synthetic chemistry.
1,3-disubstituted ureas are known to be effective inhibitors of various enzymes, such as soluble epoxide hydrolase, and are used as building blocks in the synthesis of heterocyclic compounds. The synthesis of this compound itself can be achieved through several standard methods for urea formation, including the reaction of benzyl isocyanate with tert-butylamine or the reaction of benzylamine with a tert-butyl isocyanate precursor.
The compound can also serve as a precursor for other molecules. For instance, reaction with phosphorus pentachloride is a known method to convert 1,3-disubstituted ureas into other functional groups.
As a Substrate in Complex Chemical Syntheses
Recent research has highlighted the role of this compound as a substrate in the synthesis of N-allyl-N-benzyl-N'-tert-butylurea. This derivative serves as a key precursor in palladium-catalyzed intramolecular asymmetric allylic amination reactions, which are instrumental in the construction of chiral five-membered nitrogen-containing heterocycles, such as pyrrolidines.
The synthesis of these heterocyclic structures is of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The general scheme involves the use of a palladium catalyst, often in conjunction with a chiral ligand, to induce an intramolecular cyclization of the N-allyl-N-benzyl-N'-tert-butylurea. This process, known as a [3+2]-cycloaddition, results in the formation of a pyrrolidine (B122466) ring system with a high degree of stereocontrol. The tert-butyl group on the urea moiety often serves as a bulky directing group, influencing the stereochemical outcome of the reaction.
Detailed studies have demonstrated that the choice of the chiral ligand is crucial in determining the enantioselectivity of the cyclization. Ligands such as (S)-Quinap have been explored in these transformations. The reaction typically proceeds by the formation of a π-allyl palladium complex, followed by the nucleophilic attack of the urea nitrogen to close the ring.
Table 1: Palladium-Catalyzed Cycloaddition of 1-Allyl-1-benzyl-3-tert-butylurea
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Pd(OAc)₂ | (S)-Quinap | Toluene | 80 | 85 | 92 |
| 2 | [Pd(allyl)Cl]₂ | (R)-BINAP | THF | 60 | 78 | 88 |
| 3 | Pd₂(dba)₃ | (S)-Tol-BINAP | Dioxane | 100 | 91 | 95 |
This table represents typical results for this type of reaction and is for illustrative purposes.
The resulting substituted pyrrolidines are valuable intermediates for the synthesis of a variety of more complex target molecules. The benzyl group can often be removed through hydrogenolysis, providing a free secondary amine for further functionalization.
Participation in Cascade or Multicomponent Reactions
While direct participation of this compound in well-known multicomponent reactions like the Ugi or Passerini reactions has not been extensively documented in the reviewed literature, its role as a precursor for substrates in cascade reactions is evident. The palladium-catalyzed intramolecular asymmetric allylic amination described above can be considered a form of cascade reaction.
This transformation involves a sequence of events, including the coordination of the palladium catalyst to the allyl group, ionization to form the π-allyl complex, and subsequent intramolecular nucleophilic attack, all occurring in a single synthetic operation without the isolation of intermediates. This cascade process efficiently constructs the heterocyclic ring and up to two stereocenters in a single step, highlighting the synthetic utility of substrates derived from this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Benzyl-3-tert-butylurea, these calculations can elucidate its three-dimensional structure, electron distribution, and energetic properties with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. For urea (B33335) derivatives, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311+G(2d,p), have been shown to provide results that are in close agreement with experimental data from X-ray crystallography researchgate.net.
The geometry optimization of this compound using DFT would determine the most stable arrangement of its atoms in space, providing precise bond lengths, bond angles, and dihedral angles. For instance, in a study of a related compound, 3-tert-butyl-1-(3-hydroxyphenyl)urea, the crystal structure determined by X-ray diffraction was found to be very close to the molecular structure optimized by DFT researchgate.net. This suggests that a similar level of accuracy could be expected for this compound.
Furthermore, DFT calculations can reveal the electronic structure of the molecule. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.
| Parameter | Predicted Value |
| C=O Bond Length | ~1.25 Å |
| C-N (Amide) Bond Length | ~1.35 Å |
| N-C (Alkyl) Bond Length | ~1.47 Å |
| C-N-C Bond Angle | ~120° |
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2), are often used for high-accuracy energy calculations. For alkyl- and phenyl-substituted ureas, MP2 methods with basis sets like aug-cc-pVDZ have been used to calculate potential energy surfaces and rotational barriers nih.govresearchgate.net.
For this compound, ab initio calculations would be valuable for determining its absolute and relative energies for different conformations. This information is critical for understanding the molecule's stability and the likelihood of different isomers being present at a given temperature. A study on tert-butylurea reported a relative stability of 2.41 kcal/mol between its anti and syn forms using DFT/B3LYP, highlighting the energy differences that can be quantified with these methods researchgate.net.
Molecular Modeling and Simulations
Molecular modeling and simulations provide a dynamic picture of a molecule's behavior, offering insights into its conformational flexibility and how it might behave in different environments.
The presence of rotatable bonds in this compound, such as the N-C(sp³) and C(sp²)-N bonds, gives rise to different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them.
Studies on similar urea derivatives have shown that rotation around the C(sp²)-N bond is generally more hindered than rotation around N-C(sp³) bonds nih.govresearchgate.net. For tert-butylurea, the maximum barrier to rotation for the tert-butyl group was predicted to be 4.6 kcal/mol at the MP2 level of theory nih.govresearchgate.net. It is expected that the benzyl (B1604629) group in this compound would also have a distinct rotational barrier.
Table 2: Calculated Rotational Barriers for Substituted Ureas (MP2/aug-cc-pVDZ)
| Compound | Rotational Barrier (kcal/mol) | Reference |
| Methylurea | 0.9 | nih.govresearchgate.net |
| Ethylurea | 6.2 | nih.govresearchgate.net |
| Isopropylurea | 6.0 | nih.govresearchgate.net |
| tert-Butylurea | 4.6 | nih.govresearchgate.net |
| Phenylurea | 2.4 | nih.govresearchgate.net |
Molecular Dynamics (MD) simulations can be used to study the time-dependent behavior of this compound. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its conformational changes over time and its interactions with solvent molecules. While specific MD studies on this compound were not found, this technique is widely applied to understand the dynamics of organic molecules in various phases.
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecule's structure. For instance, theoretical vibrational frequencies can be calculated using DFT and compared with experimental infrared (IR) spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental ¹H and ¹³C NMR spectra epstem.net. Such calculations have been performed for various organic molecules, and the predicted spectra often show good agreement with experimental data after appropriate scaling epstem.net.
Structure-Reactivity and Structure-Supramolecular Property Correlations
Correlations between the molecular structure of a compound and its reactivity or supramolecular properties are typically elucidated through detailed computational modeling. Such studies for this compound would be valuable for understanding its chemical behavior and potential applications. However, specific research in this area appears to be limited.
Computational Insights into Reaction Mechanisms
There are no specific computational studies available in the searched scientific literature that detail the reaction mechanisms of this compound. Theoretical investigations, often employing methods like Density Functional Theory (DFT), would be necessary to map reaction pathways, calculate activation energies, and identify transition states for reactions involving this compound. Without such studies, any discussion of its reaction mechanisms would be purely speculative.
Modeling Non-Covalent Interactions
Applications in Chemical Synthesis and Materials Science
As a Synthetic Building Block and Intermediate
The reactivity of the urea (B33335) functional group, combined with the steric and electronic properties of the benzyl (B1604629) and tert-butyl substituents, makes 1-Benzyl-3-tert-butylurea a potentially valuable intermediate in organic synthesis.
Precursor in Heterocyclic Compound Synthesis
Urea and its derivatives are well-established precursors for the synthesis of a wide variety of heterocyclic compounds. The nitrogen atoms of the urea moiety can act as nucleophiles in cyclization reactions, leading to the formation of rings containing nitrogen. While specific examples detailing the use of this compound in heterocyclic synthesis are not extensively documented, the general reactivity of ureas suggests its utility in forming heterocyclic systems. For instance, substituted ureas can undergo condensation reactions with dicarbonyl compounds or their equivalents to form five- or six-membered rings. The presence of the bulky tert-butyl group in this compound could influence the regioselectivity of such cyclization reactions, potentially favoring the formation of specific isomers.
| Heterocyclic Ring System | General Precursors | Potential Role of this compound |
| Pyrimidines | Urea, β-dicarbonyl compounds | Could serve as the N-C-N component in Biginelli-type reactions. |
| Hydantoins | Urea, α-amino acids or α-hydroxy acids | Could be a precursor, with the benzyl and tert-butyl groups influencing solubility and reactivity. |
| Triazines | Urea, amidines | Could participate in the formation of the triazine ring through condensation reactions. |
Utility in Agrochemical and Pharmaceutical Intermediate Synthesis
The urea scaffold is a common feature in many biologically active molecules, including agrochemicals and pharmaceuticals. Benzoylphenylureas, a class of compounds structurally related to this compound, are known to act as insect growth regulators by inhibiting chitin (B13524) biosynthesis. The benzyl group in this compound can be considered a bioisostere of a substituted phenyl ring found in these insecticides.
Furthermore, the tert-butyl group is a common substituent in pharmacologically active compounds, often introduced to enhance metabolic stability or to provide steric bulk that can influence binding to biological targets. Therefore, this compound could serve as a key intermediate in the synthesis of novel agrochemical and pharmaceutical candidates. Its synthesis from benzylamine (B48309) and tert-butyl isocyanate, or benzyl isocyanate and tert-butylamine (B42293), provides a straightforward route to this potentially valuable building block.
Advanced Materials Development
The ability of the urea group to form strong and directional hydrogen bonds makes it a valuable functional unit in the design of supramolecular materials.
Components in Supramolecular Gels and Polymers
Urea derivatives are known to be excellent gelators, capable of forming extensive hydrogen-bonded networks that can entrap solvent molecules to form supramolecular gels. The self-assembly process is driven by the formation of linear tapes or other aggregates through intermolecular N-H···O=C hydrogen bonds. The benzyl and tert-butyl groups in this compound would be expected to modulate the gelation properties. The aromatic benzyl group could introduce π-π stacking interactions, further stabilizing the self-assembled network. The bulky tert-butyl group would influence the packing of the molecules and the solubility of the gelator in different solvents.
| Substituent Effect | Influence on Supramolecular Assembly |
| Benzyl Group | Potential for π-π stacking, influencing gel strength and thermal stability. |
| Tert-butyl Group | Steric hindrance affecting molecular packing and solubility, potentially leading to the formation of different gel morphologies. |
Catalytic Systems
While less common than their applications in synthesis and materials, urea derivatives can also play a role in catalytic systems. The hydrogen-bonding capabilities of the urea group can be exploited to activate substrates or to stabilize transition states in certain reactions. For instance, urea-based compounds have been used as organocatalysts for various transformations. Although there is no specific literature on the catalytic use of this compound, its structure suggests potential for use in reactions where hydrogen bonding to a substrate is a key step in the catalytic cycle. The steric and electronic properties of the benzyl and tert-butyl groups could be tuned to optimize catalyst performance.
As a Ligand in Metal-Catalyzed Reactions
Urea derivatives are known to act as ligands for transition metals, forming complexes that can catalyze a variety of organic transformations. tandfonline.comtsijournals.com These ligands typically coordinate to the metal center through their oxygen and/or nitrogen atoms. The electronic and steric properties of the substituents on the urea nitrogen atoms can significantly influence the stability and reactivity of the resulting metal complex. nih.gov
In the context of metal-catalyzed reactions, ligands play a crucial role in modulating the catalytic activity and selectivity. They can impact the coordination sphere of the metal, influence the rates of oxidative addition and reductive elimination, and control the stereochemical outcome of a reaction. The development of novel ligands is a key area of research in catalysis. nih.govdigitellinc.com
Despite the general use of urea-based compounds as ligands, a thorough review of scientific databases and chemical literature did not yield specific examples or detailed research findings on the application of This compound as a ligand in metal-catalyzed reactions. While studies on other urea-containing ligands in palladium- and copper-catalyzed cross-coupling reactions exist, data directly pertaining to this compound in this capacity is not available. nih.govnih.gov
Table 1: Selected Examples of Urea-Based Ligands in Metal-Catalyzed Reactions (Note: this compound is not included due to lack of specific data)
| Ligand Type | Metal Catalyst | Reaction Type | Reference |
| Phosphine-urea | Palladium | Cross-coupling | nih.govdigitellinc.com |
| N,N'-disubstituted ureas | Copper | C-N bond formation | ionike.com |
| Thiourea (B124793) derivatives | Various | Multiple | tandfonline.com |
This table is for illustrative purposes to show the types of reactions where urea-based ligands are used. Specific data for this compound is not available.
Role in Organocatalysis
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Urea and thiourea derivatives are prominent classes of organocatalysts, primarily functioning as hydrogen-bond donors to activate substrates and stabilize transition states. The two N-H protons of the urea moiety can form hydrogen bonds with electrophiles, increasing their reactivity towards nucleophilic attack.
The catalytic activity of urea-based organocatalysts is influenced by the substituents on the nitrogen atoms. Electron-withdrawing groups can enhance the acidity of the N-H protons, leading to stronger hydrogen bonding and increased catalytic activity. The steric bulk of the substituents can also play a role in controlling the stereoselectivity of the reaction.
However, a comprehensive search of the scientific literature did not reveal any specific studies detailing the use of This compound as an organocatalyst. While the broader family of N,N'-disubstituted ureas has been explored in various organocatalytic transformations, there is no specific information available regarding the role or efficacy of this compound in this context.
Analytical Method Development and Validation
Quantitative Analysis Techniques
Quantitative analysis of 1-Benzyl-3-tert-butylurea relies on methods that can accurately and precisely determine its concentration in a given sample. Both spectroscopic and chromatographic techniques are well-suited for this purpose.
Spectroscopic methods offer rapid and non-destructive means for the quantification of this compound, primarily by leveraging its ultraviolet (UV) absorbance.
UV-Visible (UV-Vis) Spectroscopy
This compound possesses a benzyl (B1604629) group, which contains a phenyl chromophore that absorbs UV radiation. This characteristic allows for its quantification using UV-Vis spectrophotometry. The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.
For quantification, a pure reference standard of this compound is dissolved in a suitable UV-transparent solvent, such as ethanol (B145695) or acetonitrile (B52724), to prepare a series of solutions of known concentrations. The UV spectrum is then recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting the absorbance at λmax versus the concentration of the standard solutions. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.
While UV-Vis spectroscopy is a cost-effective and straightforward method, its selectivity can be limited if other components in the sample matrix also absorb at a similar wavelength. unl.pt Therefore, this method is most effective for the analysis of relatively pure samples or in conjunction with a separation technique.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of this compound. A validated HPLC method ensures reliable and consistent results. The validation process typically encompasses the evaluation of several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. pharmaguideline.com
Method Development
A suitable HPLC method for this compound would likely employ a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). Detection is typically performed using a UV detector set at a wavelength where the compound exhibits significant absorbance, determined from its UV spectrum.
Validation Parameters
The following parameters are crucial for the validation of an HPLC method for this compound:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by showing that the peak for this compound is well-resolved from other peaks.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of standard solutions of different concentrations and plotting the peak area against concentration. The correlation coefficient (r²) of the linear regression should be close to 1.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) for a series of measurements and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The table below provides hypothetical yet representative validation data for an HPLC-UV method for this compound.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | - | 0.05 µg/mL |
| LOQ | - | 0.15 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak is well-resolved |
Impurity Profiling and Identification
Impurity profiling is the identification and quantification of all potential impurities present in a substance. For this compound, impurities can originate from the starting materials, by-products of the synthesis, or degradation products.
The synthesis of this compound typically involves the reaction of benzylamine (B48309) with tert-butyl isocyanate. Potential impurities could therefore include:
Unreacted Starting Materials: Residual benzylamine and tert-butyl isocyanate.
By-products: Di-tert-butylurea, formed from the reaction of tert-butyl isocyanate with any residual water. Dibenzylurea could also be a potential impurity if there are side reactions involving benzylamine.
Degradation Products: Products resulting from the breakdown of this compound under conditions of heat, light, or incompatible chemicals.
A combination of chromatographic and spectroscopic techniques is generally employed for impurity profiling. HPLC, particularly with a photodiode array (PDA) detector, can separate the impurities from the main compound and provide their UV spectra, which can aid in preliminary identification. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS provides both the retention time and the mass-to-charge ratio of the impurities, which can be used to determine their molecular weights and fragmentation patterns, leading to their identification.
Analytical Strategies for Process Monitoring
Process Analytical Technology (PAT) involves the use of in-line or on-line analytical tools to monitor and control manufacturing processes in real-time. For the synthesis of this compound, PAT can be employed to monitor the reaction progress, ensure consistent product quality, and optimize reaction conditions.
In-situ Spectroscopic Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for monitoring the disappearance of reactants and the appearance of the product in real-time. The reaction between benzylamine and tert-butyl isocyanate can be monitored by observing the decrease in the characteristic isocyanate (-N=C=O) stretching band (around 2275-2240 cm⁻¹) of tert-butyl isocyanate and the appearance of the urea (B33335) carbonyl (C=O) stretching band (around 1660-1640 cm⁻¹) of this compound.
Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can be used to monitor the key functional group changes during the reaction. In-situ Raman probes can be inserted directly into the reaction vessel, providing real-time data on the concentrations of reactants and products. acs.orgrsc.orgnih.gov
Future Research Directions and Perspectives
Emerging Synthetic Methodologies
The synthesis of unsymmetrical ureas like 1-Benzyl-3-tert-butylurea traditionally involves the reaction of an amine with an isocyanate. However, the future of its synthesis lies in the adoption of greener and more efficient methodologies that avoid hazardous reagents like phosgene (B1210022). nih.govwikipedia.org
Catalytic Carbonylation: Modern approaches utilize catalytic oxidative carbonylation, which employs amines, carbon monoxide, and an oxidant with transition metal catalysts. nih.gov Future research could focus on optimizing catalysts (e.g., based on Palladium, Ruthenium, or Nickel) for the high-yield synthesis of this compound, improving atom economy and reducing toxic byproducts.
Phosgene-Free Reagents: The use of safer phosgene substitutes, such as N,N'-carbonyldiimidazole (CDI) or diethyl carbonate, is a growing trend. nih.gov Developing a streamlined, scalable synthesis of this compound using these reagents would be a significant step forward.
Aqueous Synthesis: Recent studies have demonstrated the successful synthesis of N-substituted ureas in water, which acts as both a solvent and a promoter for the reaction. rsc.org Exploring the viability of an aqueous-based synthesis for this compound from benzylamine (B48309) and a tert-butyl isocyanate precursor could offer a highly sustainable manufacturing process.
Electrochemical Synthesis: A promising green alternative involves the electrochemical synthesis of urea (B33335) derivatives from amines and carbon dioxide, initiated by oxygen reduction in ionic liquids. nih.gov This method operates at ambient temperatures and pressures, drastically reducing the energy intensity of production.
| Synthetic Method | Key Reagents/Conditions | Potential Advantages for this compound Synthesis |
|---|---|---|
| Catalytic Oxidative Carbonylation | Benzylamine, tert-butylamine (B42293), CO, Oxidant, Metal Catalyst | High atom economy, avoids pre-formed isocyanates. |
| Phosgene-Free Reagents | Amines, N,N'-Carbonyldiimidazole (CDI) or Carbonates | Improved safety profile, avoids highly toxic phosgene. nih.gov |
| Aqueous Synthesis | Amine, KOCN, Water (as solvent and promoter) | Environmentally benign, potentially higher yields and reaction rates. rsc.org |
| Electrochemical Synthesis | Amine, CO2, Ionic Liquid, Electric Current | Uses renewable energy, operates under ambient conditions. nih.gov |
Advanced Spectroscopic Probes for Real-time Studies
While standard characterization of this compound would involve techniques like NMR, IR, and mass spectrometry, future research could employ advanced spectroscopic methods to study its dynamic behavior in real-time.
In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) or NMR spectroscopy could be used to monitor the kinetics of its synthesis, hydrolysis, or its participation in self-assembly processes. nih.gov This would provide invaluable mechanistic insights that are not obtainable from endpoint analysis.
Time-Resolved Spectroscopy: Probing the formation and dissociation of hydrogen bonds, which are crucial to the behavior of ureas, on ultrafast timescales (femtoseconds to picoseconds) using time-resolved infrared or fluorescence spectroscopy could elucidate the dynamics of its supramolecular structures.
Solid-State NMR (ssNMR): For applications in functional materials, ssNMR would be essential to characterize the structure, packing, and molecular motion of this compound within a solid-state assembly or a polymer matrix, providing a link between molecular structure and macroscopic properties.
Novel Supramolecular Architectures and Functional Materials
The urea functional group is an excellent hydrogen bond donor and acceptor, making it an ideal building block (synthon) for supramolecular chemistry. researchgate.net The specific substituents in this compound could be exploited to create novel materials.
Supramolecular Gels: The balance of hydrogen bonding from the urea core and van der Waals interactions from the benzyl (B1604629) and tert-butyl groups could enable the formation of organogels in specific solvents. These "smart" materials could respond to external stimuli like temperature or light.
Anion Recognition: The N-H protons on the urea group are weakly acidic and can act as hydrogen-bond donors for anions. Future work could explore the use of this compound as a receptor for specific anions, with potential applications in sensing or extraction.
Liquid Crystals: The rigid core and flexible peripheral groups are characteristic features of molecules that can form liquid crystalline phases. The synthesis of derivatives of this compound could lead to new classes of liquid crystals with unique phase behaviors.
| Supramolecular Structure | Driving Force | Potential Application for this compound |
|---|---|---|
| 1D Hydrogen-Bonded Chains | Urea-urea hydrogen bonding | Formation of fibers, gels, and anisotropic materials. researchgate.net |
| Discrete Capsules/Dimers | Self-complementary hydrogen bonding | Host-guest chemistry, molecular recognition. researchgate.net |
| Anion-Receptor Complexes | N-H···Anion hydrogen bonding | Chemical sensing, environmental remediation. |
Enhanced Computational Approaches for Predictive Design
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental efforts.
Conformational Analysis: A combination of Density Functional Theory (DFT) and molecular dynamics (MD) simulations can predict the preferred conformations of this compound. nih.govresearchgate.net This is crucial for understanding its reactivity and how it will pack in a crystal or self-assemble in solution.
Predicting Self-Assembly: Advanced computational models can simulate the aggregation of many molecules of this compound to predict whether it will form dimers, chains, or more complex architectures. This can accelerate the discovery of new supramolecular materials.
Reaction Mechanism Elucidation: Computational studies can map out the energy landscapes of potential synthetic routes or degradation pathways, helping to optimize reaction conditions for higher efficiency and selectivity. rsc.org Recent work has shown how computational chemistry can explain unexpected urea formation in microdroplets, highlighting the power of these predictive tools. auburn.edu
Expanding Utility as a Chemical Building Block
Beyond its direct applications, this compound can serve as a versatile intermediate in organic synthesis.
Masked Isocyanates: Hindered trisubstituted ureas can act as "masked isocyanates," reacting with nucleophiles under neutral conditions. nih.gov While this compound is disubstituted, future research could explore its conversion to a trisubstituted derivative, which could then serve as a stable, solid precursor for benzyl isocyanate or tert-butyl isocyanate, offering a safer alternative to handling these reactive compounds directly.
Synthesis of Heterocycles: Primary and secondary ureas are valuable substrates in N-H insertion reactions with metal carbenoids to generate highly substituted heterocyclic compounds like imidazolones, which are important pharmacophores. acs.org The specific substitution pattern of this compound could be exploited to synthesize novel and complex heterocyclic systems.
Cross-Disciplinary Research Opportunities
The unique combination of a bulky, hydrophobic tert-butyl group and an aromatic benzyl group makes this compound an interesting candidate for exploration in various cross-disciplinary fields.
Medicinal Chemistry: The urea motif is present in numerous clinically approved drugs. acs.org The lipophilic nature of the benzyl and tert-butyl groups could be leveraged to design new bioactive compounds that target protein-protein interactions or membrane-associated proteins. Computational docking studies could screen this compound and its derivatives against various biological targets. researchgate.net
Agrochemicals: Many herbicides and crop protection agents are N-substituted ureas. rsc.org The specific steric and electronic properties of this compound could be investigated for potential herbicidal or pesticidal activity.
Materials Science: As previously mentioned, the self-assembly properties could be harnessed to create functional materials. For example, incorporating this molecule into polymer backbones could modify the bulk properties of the material, enhancing thermal stability or altering surface properties.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Benzyl-3-tert-butylurea, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via a nucleophilic substitution reaction between benzyl isocyanate and tert-butylamine under anhydrous conditions. Optimization involves controlling stoichiometric ratios (e.g., 1:1 molar ratio) and reaction temperature (40–60°C). Purity is enhanced using column chromatography with ethyl acetate/hexane (3:7 v/v) .
- Characterization : Confirm structure via FT-IR (amide C=O stretch at ~1650 cm⁻¹) and ¹H NMR (benzyl protons at δ 7.2–7.4 ppm, tert-butyl protons at δ 1.3 ppm) .
Q. How should researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min under isocratic elution (acetonitrile/water 60:40).
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 235.2 .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks or molecular packing for this compound derivatives?
- X-ray Diffraction : Single-crystal X-ray analysis reveals intermolecular hydrogen bonds (N–H···O=C) and pseudo-aromatic stacking interactions. For example, derivatives like 1-benzoyl-3-(3,4-dimethoxyphenyl)thiourea exhibit planar arrangements with bond angles deviating ≤2° from ideal geometry .
- Software Tools : Use SHELX or OLEX2 for structure refinement. Compare experimental bond lengths (e.g., C=O at 1.22 Å) with DFT-optimized models .
Q. What strategies are effective for reconciling contradictions in thermodynamic or spectroscopic data across studies?
- Contradiction Analysis Framework :
Cross-Validation : Compare enthalpy of formation (ΔfH°) from NIST data (e.g., ΔfH° = −245 kJ/mol) with computational results (e.g., Gaussian 16 B3LYP/6-31G*) .
Error Source Identification : Assess solvent effects (e.g., DMSO vs. chloroform) on NMR chemical shifts .
Statistical Consistency : Apply χ² tests to evaluate discrepancies in reported melting points or reaction yields .
Q. How can researchers design experiments to probe the metal-coordination behavior of this compound derivatives?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
